molecular formula C21H22NO3+ B12536363 Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- CAS No. 765860-91-1

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-

Cat. No.: B12536363
CAS No.: 765860-91-1
M. Wt: 336.4 g/mol
InChI Key: HNYCJVFMCMJALP-UHFFFAOYSA-N
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Description

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- (CAS 765860-91-1) is a heterocyclic compound featuring a quinolinium core substituted with a methyl group at the 1-position and a 2,4,6-trimethoxyphenyl-ethenyl moiety at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

765860-91-1

Molecular Formula

C21H22NO3+

Molecular Weight

336.4 g/mol

IUPAC Name

1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium

InChI

InChI=1S/C21H22NO3/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4/h5-14H,1-4H3/q+1

InChI Key

HNYCJVFMCMJALP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting a quinolinium salt with an aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Biological Activities

Quinolinium derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in several areas:

  • Anticancer Activity :
    • Studies indicate that quinolinium derivatives can inhibit cancer cell proliferation. For instance, compounds similar to Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- have demonstrated cytotoxic effects against various cancer cell lines, including human breast (MCF-7) and colon (HCT-116) cancer cells .
  • Antimicrobial Properties :
    • Research has highlighted the antibacterial and antifungal activities of quinolinium compounds. They have been effective against a range of pathogens, making them candidates for developing new antimicrobial agents .
  • Antiviral Effects :
    • Certain studies suggest that quinoline derivatives may exhibit antiviral properties, particularly against viruses such as HIV and SARS-CoV-2. This positions them as potential therapeutic agents in the fight against viral infections .

Case Studies

Several studies have documented the efficacy of quinolinium compounds:

  • Study on Anticancer Activity :
    A recent study evaluated a series of quinolinium derivatives for their anticancer properties. The results indicated that modifications at specific positions on the quinoline ring significantly affected their activity against cancer cell lines. The most active compounds exhibited IC50_{50} values in the low micromolar range .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial potential of modified quinolines. It was found that certain derivatives showed substantial inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Quinolinium Family

Several structurally related quinolinium derivatives () highlight variations in substitution patterns and their implications:

Compound CAS Number Key Structural Differences Properties/Applications
Target Compound 765860-91-1 1-Methyl, 2-(2,4,6-trimethoxyphenyl-ethenyl) Potential bioactivity (e.g., tubulin interaction)
Quinolinium, 2-[2-(2,4-dimethoxyphenyl)ethenyl]-1-ethyl- 110816-53-0 Ethyl group at 1-position; 2,4-dimethoxyphenyl Altered solubility and steric profile
Quinolinium, 2-[2-(3-methoxyphenyl)ethenyl]-1-ethyl- 110816-47-2 3-Methoxyphenyl substituent Reduced electron-donating effects vs. trimethoxy

Key Observations :

  • The number and position of methoxy groups significantly influence electronic properties.
  • Alkyl substituents (e.g., methyl vs. ethyl at the 1-position) modulate steric bulk and charge distribution, affecting solubility and intermolecular interactions .

Non-Quinolinium Derivatives with 2,4,6-Trimethoxyphenyl Moieties

A. Indole and Pyrrole Derivatives ()
  • 1-Methyl-2-(2,4,6-trimethoxyphenyl)-1H-indole (7a): Synthesized via HFIP/TMSBr-mediated coupling (), this compound shares the 2,4,6-trimethoxyphenyl group but lacks the quinolinium charge. Its planar indole system may facilitate π-π stacking, whereas the quinolinium’s positive charge could enhance electrostatic interactions with biomolecules .
  • 1-Methyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole (7e): Smaller heterocycle with reduced aromaticity compared to quinolinium, leading to differences in stability and reactivity .
B. Tubulin-Targeting Compounds ()
  • (Z)-1-(2,4,6-Trimethoxyphenyl)-3-(2,4,6-trimethoxyphenylamino)prop-2-en-1-one (10g): This enone-bridged dimer stimulates tubulin polymerization. Unlike the target quinolinium compound, its activity relies on hydrogen bonding via the enone and amino groups. The quinolinium derivative’s ethenyl linker and charged system may offer distinct binding modes .
C. Quinoxaline Derivatives ()
  • (2E)-1-(3-Methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone: Exhibits antioxidant and anti-inflammatory activity. The propenone spacer and quinoxaline core differ from the quinolinium-ethenyl structure, suggesting divergent pharmacological mechanisms .

Biological Activity

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- (CAS Number: 110816-63-2) is a compound belonging to the class of quaternary ammonium compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is C21H22NO3C_{21}H_{22}NO_3, with a molecular weight of approximately 463.31 g/mol. The structure features a quinolinium core with a trimethoxyphenyl substituent that is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22NO3
Molecular Weight463.31 g/mol
CAS Number110816-63-2
LogP0.8645
PSA31.57 Ų

Antimicrobial Properties

Research has indicated that compounds containing the trimethoxyphenyl moiety exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting cell division mechanisms in bacteria such as Escherichia coli and Staphylococcus aureus . The quaternary ammonium structure may enhance membrane permeability, allowing these compounds to exert their effects more effectively.

Anticancer Potential

The trimethoxyphenyl group is also associated with anticancer properties. Compounds with similar structures have been reported to disrupt microtubule dynamics, which is a critical mechanism in cancer cell proliferation . For example, derivatives of podophyllotoxin and colchicine have been utilized in cancer therapies due to their ability to inhibit mitosis . Preliminary studies suggest that Quinolinium derivatives may similarly affect cancer cell lines, although specific studies on this compound are still emerging.

Anti-inflammatory Effects

Quinolinium compounds have shown promise in modulating inflammatory responses. The presence of the trimethoxy group is believed to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Study on Antibacterial Activity

A study published in MDPI analyzed the antibacterial efficacy of various quinolinium derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics . The study highlighted the potential for developing new antibacterial agents from quinolinium derivatives.

Synthesis and Evaluation of Derivatives

Research conducted by various groups has focused on synthesizing novel derivatives of quinolinium compounds to evaluate their biological activities systematically. One such study synthesized multiple derivatives and tested them against human carbonic anhydrase isoforms, revealing promising inhibitory effects that could lead to therapeutic applications in conditions like glaucoma and epilepsy .

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